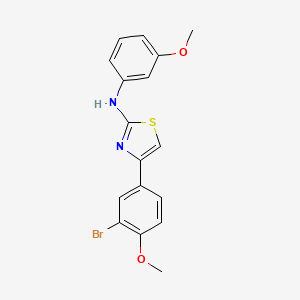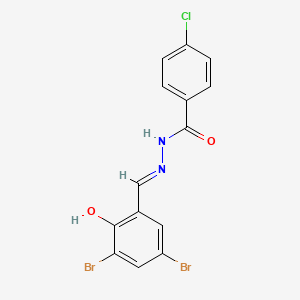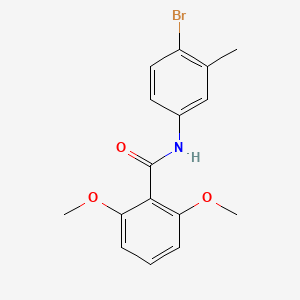![molecular formula C18H13F8N3O4 B5973139 METHYL 2-(2,4-DIFLUOROANILINO)-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)PROPANOATE](/img/structure/B5973139.png)
METHYL 2-(2,4-DIFLUOROANILINO)-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)PROPANOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 2-(2,4-DIFLUOROANILINO)-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)PROPANOATE is a complex organic compound with significant potential in various fields of research and industry. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it a subject of interest for scientists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2,4-DIFLUOROANILINO)-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)PROPANOATE typically involves multiple steps, including the introduction of fluorine atoms and the formation of amide bonds. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of trifluoromethoxy aniline and difluoroaniline as starting materials, followed by a series of coupling reactions, is a common approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired product with high purity .
化学反应分析
Types of Reactions
METHYL 2-(2,4-DIFLUOROANILINO)-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated amines .
科学研究应用
METHYL 2-(2,4-DIFLUOROANILINO)-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)PROPANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of METHYL 2-(2,4-DIFLUOROANILINO)-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity to target proteins and enzymes. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
- METHYL 2-((2-[(3,4-DIFLUOROANILINO)CARBONYL]-3-THIENYL)SULFONYL)ACETATE
- METHYL 2-[(2-{[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}-3-THIENYL)SULFONYL]ACETATE
Uniqueness
METHYL 2-(2,4-DIFLUOROANILINO)-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)PROPANOATE stands out due to its unique combination of fluorine atoms and amide bonds, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
属性
IUPAC Name |
methyl 2-(2,4-difluoroanilino)-3,3,3-trifluoro-2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F8N3O4/c1-32-14(30)16(17(21,22)23,28-13-7-2-9(19)8-12(13)20)29-15(31)27-10-3-5-11(6-4-10)33-18(24,25)26/h2-8,28H,1H3,(H2,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKYRKRUEDVREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC1=C(C=C(C=C1)F)F)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F8N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-({1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}amino)-4-oxobutanoate](/img/structure/B5973061.png)
![6-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5973062.png)
![N-[4-({[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]amino}methyl)phenyl]acetamide](/img/structure/B5973069.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5973080.png)
![benzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5973088.png)

![N-(3,5-Dimethylphenyl)-2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B5973115.png)
![1-[(4-chlorophenyl)methyl]-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]triazole-4-carboxamide](/img/structure/B5973123.png)
![2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5973147.png)
![1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(3,5-DICHLORO-4-HYDROXYANILINO)(METHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE](/img/structure/B5973154.png)


![5-[(2-chloro-4-fluorophenoxy)methyl]-N-(3-hydroxy-3-prop-2-enylhex-5-en-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B5973171.png)

